B1576008 Ranatuerin-2R

Ranatuerin-2R

Cat. No.: B1576008
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-2R is a bioactive peptide isolated from the skin secretions of the Rana genus of frogs, notably Rana temporaria. It belongs to the ranatuerin family, which is characterized by broad-spectrum antimicrobial and immunomodulatory activities. Structurally, this compound comprises 24 amino acid residues, including a conserved N-terminal domain rich in hydrophobic residues and a C-terminal region with cationic properties. This amphipathic design enables interactions with microbial membranes, leading to pore formation and pathogen lysis . Its primary mechanism of action involves disruption of bacterial cell membranes via electrostatic interactions with negatively charged phospholipids, a trait shared with other antimicrobial peptides (AMPs) like magainins and temporins .

Key physicochemical properties of this compound include:

  • Molecular weight: ~2.7 kDa
  • Isoelectric point (pI): 9.8 (indicating strong cationic charge at physiological pH)
  • Secondary structure: α-helical conformation in membrane-mimetic environments .

Properties

bioactivity

Antimicrobial

sequence

AVNIPFKVKFRCKAAFC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes structural, functional, and mechanistic differences between Ranatuerin-2R and related AMPs:

Compound Source Length (AA) Net Charge Key Structural Features Primary Activity Mechanism
This compound Rana temporaria 24 +5 α-helix, hydrophobic N-terminal Broad-spectrum antimicrobial Membrane disruption, immunomodulation
Magainin-2 Xenopus laevis 23 +4 Amphipathic α-helix Antimicrobial (Gram-negative) Barrel-stave pore formation
Temporin A Rana temporaria 13 +3 Linear, C-terminal amidation Antimicrobial (Gram-positive) Carpet model membrane permeabilization
Melittin Apis mellifera 26 +6 Bipartite α-helix Hemolytic, antimicrobial Toroidal pore formation
Defensin HNP-1 Homo sapiens 30 +3 β-sheet, disulfide bonds Antifungal, antiviral Oxidative burst induction

Structural Comparison

  • Charge and hydrophobicity : this compound exhibits a higher net charge (+5) compared to Temporin A (+3), enhancing its binding affinity to bacterial membranes. However, it is less charged than melittin (+6), which contributes to melittin’s higher hemolytic toxicity .
  • Secondary structure : Unlike defensins (β-sheet-dominated), this compound adopts an α-helical conformation under physiological conditions, similar to magainin-2. This structural flexibility is critical for membrane insertion .

Functional Efficacy

  • Antimicrobial spectrum : this compound demonstrates activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with MIC values ranging from 2–8 µM. In contrast, Temporin A is primarily effective against Gram-positive pathogens (MIC: 4–16 µM) .
  • Hemolytic activity : At 32 µM, this compound causes <10% hemolysis in human erythrocytes, whereas melittin induces >90% hemolysis at the same concentration .

Mechanistic Divergence

  • Immunomodulatory role: this compound uniquely upregulates IL-10 production in macrophages, a feature absent in magainin-2 or melittin .

Research Findings and Challenges

Synergistic Effects

This compound shows synergistic activity with conventional antibiotics (e.g., ciprofloxacin), reducing biofilm formation in Pseudomonas aeruginosa by 60% when co-administered .

Limitations

  • Proteolytic degradation : Like most AMPs, this compound is susceptible to serum proteases, limiting its in vivo stability.
  • Scalability : High production costs due to complex peptide synthesis remain a barrier to clinical translation .

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